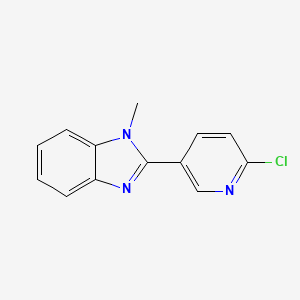

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

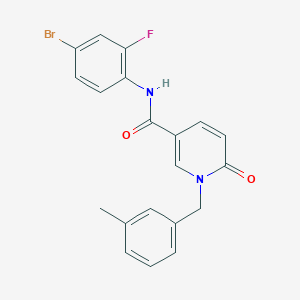

The compound “2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole” is also known as Imidacloprid . It is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . It is a patented chemical, manufactured by Bayer Cropscience (part of Bayer AG) and sold under various trade names .

Molecular Structure Analysis

The molecular structure of Imidacloprid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10ClN5O2/c10-8-2-1-7 (5-12-8)6-14-4-3-11-9 (14)13-15 (16)17/h1-2,5H,3-4,6H2, (H,11,13) .

Chemical Reactions Analysis

Imidacloprid residue persistence in the environment for up to 3000 days has been highlighted . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in imidacloprid degradation .

Physical And Chemical Properties Analysis

Imidacloprid has a molecular weight of 255.661 . It is a yellowish crystalline solid with a density of 1.46 g/cm3 at 20°C . It has a melting point of 136 °C .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Chemical Synthesis and Structural Importance :2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of benzimidazole derivatives which are prevalent in medicinal and material chemistry. The synthesis of such compounds often involves intricate reactions highlighting the chemical's role in creating complex structures. For instance, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination emphasizes the importance of specific additives, such as acid, to efficiently create these compounds which have applications in both medicinal and materials chemistry due to properties like DNA intercalation and fluorescence (Masters et al., 2011).

Biological and Medicinal Applications :Benzimidazole derivatives, including structures similar to 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, have shown potential in cancer therapy. Certain Zn(II) complexes with benzimidazole-based derivatives have been tested for their cytotoxic properties against different carcinoma cells, showcasing notable efficacy. These complexes' interactions with DNA and their ability to induce apoptosis in cells further underline their potential in cancer treatment (Zhao et al., 2015).

Spectroscopic and Material Applications

Spectroscopic Properties :The structural and spectroscopic analysis of benzimidazole derivatives is crucial for understanding their chemical properties and potential applications. Studies involving the synthesis, spectroscopic investigation, and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives shed light on their conformation and molecular interactions. Such analyses are fundamental for exploring these compounds' applications in various fields, including materials science (Hranjec et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-5-3-2-4-10(11)16-13(17)9-6-7-12(14)15-8-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFAWFBGDDRKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581820.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)

![[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2581828.png)

![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)